REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1)[CH3:2].Br[C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17].C([O-])([O-])=O.[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:14]2[CH:20]=[CH:19][CH:18]=[C:16]([NH2:17])[CH:15]=2)=[CH:6][CH:5]=1)[CH3:2] |f:2.3.4,^1:36,38,57,76|
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Name
|
|
Quantity
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0.115 g
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Type
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reactant
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Smiles
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C(C)OC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
0.05 mL
|
Type
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reactant
|
Smiles
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BrC=1C=C(N)C=CC1
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Name
|
|
Quantity
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0.485 mL
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
0.017 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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2 mL
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Type
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solvent
|
Smiles
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COCCOC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was refluxed overnight under argon flow
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The solvent was removed under vacuum
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
|
Details
|
The crude product was purified by silica column chromatography (0-20% EtOAc/hexanes)
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Type
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CUSTOM
|
Details
|
The purification
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Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum from fractions
|
Type
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ADDITION
|
Details
|
containing product
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Type
|
CUSTOM
|
Details
|
resulting in 0.067 g in 68% yield
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CC=C(C=C1)C1=CC(=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |